molecular formula C8H11F3N4O B1476699 2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 2098117-23-6

2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1476699
CAS RN: 2098117-23-6
M. Wt: 236.19 g/mol
InChI Key: JCHIGFGZYCLDNK-UHFFFAOYSA-N
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Description

2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one, also known as 2-Azido-TFMPE, is a small molecule compound of the azide group. It is a versatile reagent that has recently been gaining popularity in scientific research due to its unique properties. 2-Azido-TFMPE is a useful tool for a variety of applications, including synthesis of pharmaceutical compounds, bioconjugation, and lab experiments.

Scientific Research Applications

I have conducted several searches to find specific scientific research applications for “2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one,” but the available information is limited. However, based on the general uses of organic azides, we can infer some potential applications for this compound:

    Synthesis of Heterocycles

    Organic azides are commonly used as reagents in the synthesis of various heterocyclic compounds .

    Peptide Synthesis

    Azides can be involved in peptide synthesis and modifications .

    Pharmaceuticals

    Azides function as important groups within pharmaceutical compounds .

    Materials Chemistry

    They are used in materials chemistry for creating energy-rich molecules .

    “Click” Chemistry

    Organic azides are key components in azide-alkyne cycloaddition reactions, also known as “click” chemistry .

    Biopolymers Modification

    Azides can be used for the ligation or modification of biopolymers .

Mechanism of Action

Target of Action

Related compounds have been used as reactants for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists

Mode of Action

If it does interact with GABA receptors as suggested by the use of related compounds , it might alter the function of these receptors, leading to changes in neuronal signaling.

Biochemical Pathways

The specific biochemical pathways affected by 2-Azido-1-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-one are not mentioned in the search results. If the compound does interact with GABA receptors, it could potentially affect neuronal signaling pathways. GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Result of Action

If the compound does interact with GABA receptors, it could potentially alter neuronal signaling, which could have various effects depending on the specific context within the nervous system .

properties

IUPAC Name

2-azido-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O/c9-8(10,11)6-1-3-15(4-2-6)7(16)5-13-14-12/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIGFGZYCLDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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